

# In-Depth Technical Guide to the Spectroscopic Data of (tert-Butyldimethylsilyloxy)malononitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(tert-Butyldimethylsilyloxy)malononitrile**, a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

# **Chemical Structure and Properties**

(tert-Butyldimethylsilyloxy)malononitrile, also known as (tert-

Butyldimethylsilyloxy)propanedinitrile or MAC-TBS reagent, is an organosilicon compound with the following characteristics:

Molecular Formula: C9H16N2OSi[1][2]

Molecular Weight: 196.33 g/mol [1][2]

CAS Number: 128302-78-3[1][2]

Appearance: White to yellow to green clear liquid[2]

Purity: >93.0% (GC)[2]



# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for (tert-

**Butyldimethylsilyloxy)malononitrile**, sourced from the supplementary information of "Scalable Preparation of the Masked Acyl Cyanide TBS-MAC" published in Molecules 2023, 28, 5087.[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.18	S	1H	СН
0.98	S	9Н	С(СН3)3
0.31	S	6H	Si(CH <sub>3</sub> ) <sub>2</sub>

<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
111.4	CN
54.9	СН
25.4	C(CH <sub>3</sub> ) <sub>3</sub>
18.4	C(CH <sub>3</sub> ) <sub>3</sub>
-5.6	Si(CH <sub>3</sub> ) <sub>2</sub>

# Infrared (IR) Spectroscopy



Wavenumber (cm <sup>-1</sup> )	Interpretation
2960, 2934, 2862	C-H stretch (alkyl)
2265	C≡N stretch (nitrile)
1259	Si-CH₃ bend
1101	Si-O-C stretch
843, 788	Si-C stretch

#### **Mass Spectrometry (MS)**

While specific mass spectrometry data with fragmentation patterns was not detailed in the primary source, the molecular weight is confirmed as 196.33 g/mol .[1][2] High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to this mass.

## **Experimental Protocols**

The following are detailed methodologies for the synthesis and spectroscopic analysis of **(tert-Butyldimethylsilyloxy)malononitrile**.

#### Synthesis of (tert-Butyldimethylsilyloxy)malononitrile

The synthesis is a three-step process starting from malononitrile.[1]

- Step 1: Acetylation of Malononitrile: Malononitrile is acetylated to form a sodium enolate. This step avoids aqueous workups by taking advantage of solubility differences.
- Step 2: Protonation of the Enolate: The sodium enolate is then protonated to yield acetylmalononitrile.
- Step 3: Oxidation and Silylation: The acetylmalononitrile undergoes epoxidation and rearrangement to form an unstable hydroxymalononitrile intermediate. This is followed by insitu protection with tert-butyldimethylsilyl chloride (TBSCI) to yield the final product, (tert-Butyldimethylsilyloxy)malononitrile.



#### **Spectroscopic Analysis**

The following general procedures are employed for the spectroscopic characterization of the synthesized compound:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer. The data is typically collected from a neat sample.
- Mass Spectrometry: While not explicitly detailed for this compound in the reference, mass spectra are generally obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

### **Logical Workflow**

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization and data analysis.





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Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides foundational spectroscopic data and procedural context for **(tert-Butyldimethylsilyloxy)malononitrile**, aiding researchers in its application and characterization. For more in-depth information, consulting the primary literature is recommended.

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#### References

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